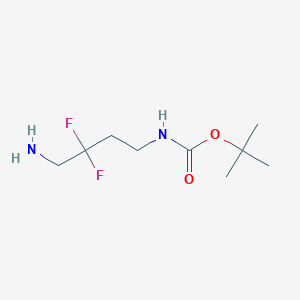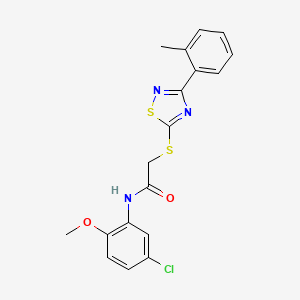![molecular formula C22H26N2O5S B2429323 3,5-ジメトキシフェニル 5-[(シクロペンチルアミノ)スルホニル]インドリニルケトン CAS No. 898657-91-5](/img/structure/B2429323.png)
3,5-ジメトキシフェニル 5-[(シクロペンチルアミノ)スルホニル]インドリニルケトン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide is a versatile chemical compound used in scientific research. Its unique properties make it suitable for various applications, including drug discovery, organic synthesis, and medicinal chemistry.
科学的研究の応用
N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
準備方法
The synthesis of N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indolinyl core, followed by the introduction of the sulfonyl group and the cyclopentylamino moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale reactions with continuous flow processes to ensure efficiency and scalability.
化学反応の分析
N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used .
作用機序
The mechanism of action of N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target.
類似化合物との比較
N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide can be compared with other similar compounds, such as:
3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Other indolinyl ketones: These compounds share the indolinyl core but may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct properties and applications.
特性
IUPAC Name |
N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-28-18-11-16(12-19(14-18)29-2)22(25)24-10-9-15-13-20(7-8-21(15)24)30(26,27)23-17-5-3-4-6-17/h7-8,11-14,17,23H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBWEBMKIMEEFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2429245.png)


![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2429248.png)

![4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2429250.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2429254.png)


![2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2429261.png)


